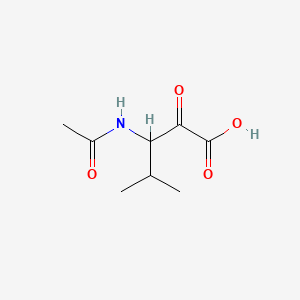
Pentanoic acid, 3-(acetylamino)-4-methyl-2-oxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pentanoic acid, 3-(acetylamino)-4-methyl-2-oxo- is an organic compound that belongs to the class of carboxylic acids and derivatives. This compound is characterized by the presence of a pentanoic acid backbone with an acetylamino group at the third position, a methyl group at the fourth position, and a keto group at the second position. It is a derivative of leucine and has significant applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 3-(acetylamino)-4-methyl-2-oxo- can be achieved through several synthetic routes. One common method involves the acylation of 3-amino-4-methyl-2-oxopentanoic acid with acetic anhydride under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid to facilitate the acylation process.
Industrial Production Methods
Industrial production of this compound may involve the use of more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of green chemistry principles, such as employing environmentally benign solvents and catalysts, can be incorporated to make the process more sustainable.
化学反应分析
Types of Reactions
Pentanoic acid, 3-(acetylamino)-4-methyl-2-oxo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Pentanoic acid, 3-(acetylamino)-4-methyl-2-oxo- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of pentanoic acid, 3-(acetylamino)-4-methyl-2-oxo- involves its interaction with specific molecular targets, such as enzymes. The acetylamino group can form hydrogen bonds with active site residues of enzymes, thereby inhibiting their activity. The keto group can also participate in interactions with enzyme active sites, further enhancing its inhibitory effects.
相似化合物的比较
Similar Compounds
Pentanoic acid, 3-methyl-: This compound has a similar pentanoic acid backbone but lacks the acetylamino and keto groups.
Valeric acid: Another similar compound with a pentanoic acid backbone but without the additional functional groups.
Uniqueness
Pentanoic acid, 3-(acetylamino)-4-methyl-2-oxo- is unique due to the presence of both the acetylamino and keto groups, which confer specific chemical reactivity and biological activity. These functional groups make it a valuable compound for various applications in research and industry.
属性
分子式 |
C8H13NO4 |
|---|---|
分子量 |
187.19 g/mol |
IUPAC 名称 |
3-acetamido-4-methyl-2-oxopentanoic acid |
InChI |
InChI=1S/C8H13NO4/c1-4(2)6(9-5(3)10)7(11)8(12)13/h4,6H,1-3H3,(H,9,10)(H,12,13) |
InChI 键 |
DXVDRQICCUCYEE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(=O)C(=O)O)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


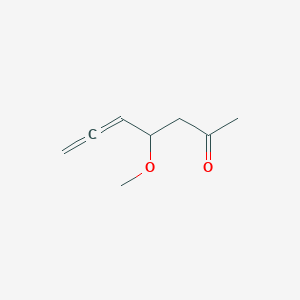

![[(E)-cyclohex-2-en-1-ylidenemethoxy]methylbenzene](/img/structure/B13828453.png)


![Methyl 7-chlorothieno[2,3-F][1,3]benzodioxole-6-carboxylate](/img/structure/B13828464.png)

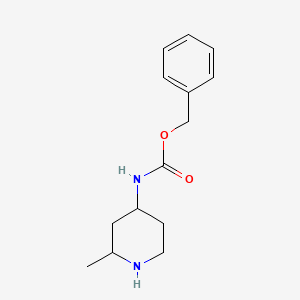
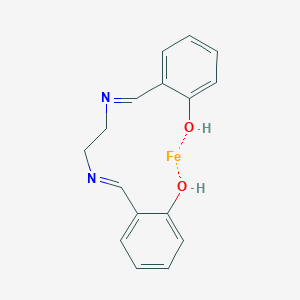
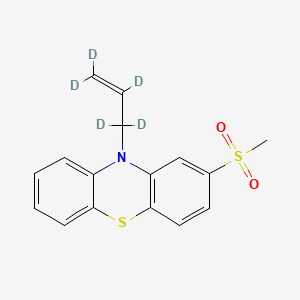
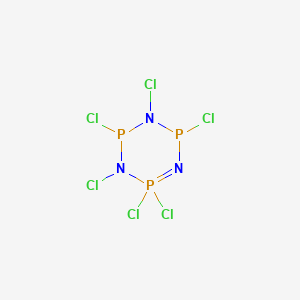

![6-P-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13828509.png)
![tert-butyl N-[(1R)-1-cyano-2-phenylethyl]carbamate](/img/structure/B13828515.png)
